
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2411275-20-0 . It has a molecular weight of 227.69 . This compound is used in pharmaceutical compositions .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13NO2.ClH/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12;/h2-5H,6-7,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical and Chemical Properties Analysis
This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Cyclopropane Derivatives and Applications
Oxyfunctionalization of CH2-Group Activated by Adjacent Three-Membered Ring : This review focuses on the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives. It outlines preparative methods employing powerful oxidants for the oxidation of cyclopropane derivatives into cyclopropylketones, highlighting the importance of such transformations in synthetic organic chemistry (Sedenkova et al., 2018).
Synthesis and Structure-Activity Relationships of Cyclopropane-Containing Analogs of Pharmacologically Active Compounds : This paper discusses the pharmacophore role of cyclopropane and its application in modifying the pharmacological activity levels of medicines. It emphasizes cyclopropane's conformational rigidity and metabolic stability advantages, suggesting its potential for therapeutic applications (Novakov et al., 2018).
Recent Developments in the Reactivity of Methylene- and Alkylidenecyclopropane Derivatives : This review updates on the chemical reactivity of methylene- and alkylidenecyclopropanes for diverse synthetic applications. It covers literature from 2003 to 2010, showing the significance of these compounds in synthetic chemistry and potential applications in developing new chemical entities (Pellissier, 2010).
Mechanism of Action
Target of Action
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride, also known as methyl-ACC, is a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC), the direct precursor of the plant hormone ethylene . The primary target of methyl-ACC is the enzyme ACC oxidase (ACO), which is involved in the biosynthesis of ethylene .
Mode of Action
Methyl-ACC acts as an agonist of ethylene response in plants . Unlike some ACC analogs that act as ethylene antagonists by competitively binding with ACO, methyl-ACC enhances ethylene-related responses .
Biochemical Pathways
The interaction of methyl-ACC with ACO leads to enhanced ethylene-related responses in plants . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes . The upregulated expression of ethylene biosynthesis genes has been observed in detached tomato leaves under methyl-ACC treatment .
Pharmacokinetics
Its molecular weight is 22769 , which may influence its absorption, distribution, metabolism, and excretion in plants
Result of Action
Methyl-ACC triggers enhanced ethylene-related responses in plants, similar to the effects of ACC . These responses include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .
Action Environment
The action of methyl-ACC can be influenced by various environmental factors. For instance, the storage temperature of methyl-ACC is 4°C , suggesting that temperature could affect its stability.
Safety and Hazards
Properties
IUPAC Name |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12;/h2-5H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFKPONZRQREBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2816629.png)
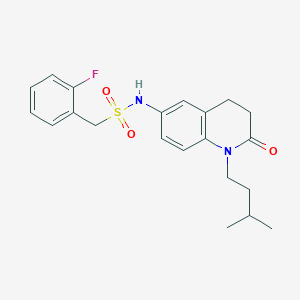
![(2S,3R)-2-[5-(2-Methylpyrazol-3-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2816631.png)
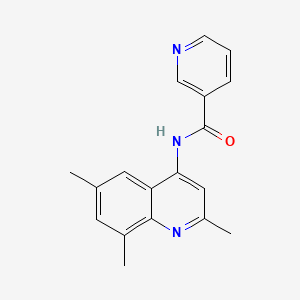
![N-[3-Chloro-2-(hydroxymethyl)-6-methylphenyl]prop-2-enamide](/img/structure/B2816634.png)
![6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B2816635.png)
![methyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2816637.png)
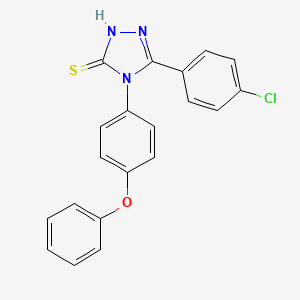


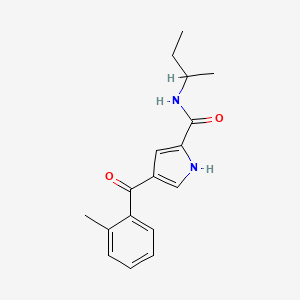
![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2816646.png)
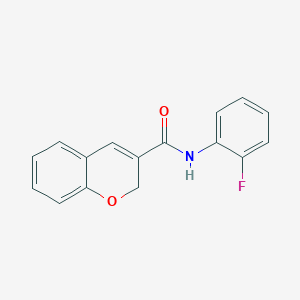
![3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2816649.png)
